molecular formula C9H12O4 B15273982 2-(2-Methoxyacetyl)cyclohexane-1,3-dione

2-(2-Methoxyacetyl)cyclohexane-1,3-dione

Cat. No.: B15273982
M. Wt: 184.19 g/mol
InChI Key: RDVSNMXQJWXAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyacetyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C9H12O4 It is a derivative of cyclohexane-1,3-dione, featuring a methoxyacetyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyacetyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyacetyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For instance, it can inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. This inhibition disrupts the production of essential molecules in plants, leading to their death .

Comparison with Similar Compounds

  • 2-(2-Chloroacetyl)cyclohexane-1,3-dione
  • 2-(2-Nitroacetyl)cyclohexane-1,3-dione
  • 2-(2-Methylsulfonyl)cyclohexane-1,3-dione

Comparison: 2-(2-Methoxyacetyl)cyclohexane-1,3-dione is unique due to its methoxyacetyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different levels of enzyme inhibition and biological activity .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-(2-methoxyacetyl)cyclohexane-1,3-dione

InChI

InChI=1S/C9H12O4/c1-13-5-8(12)9-6(10)3-2-4-7(9)11/h9H,2-5H2,1H3

InChI Key

RDVSNMXQJWXAPT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1C(=O)CCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.